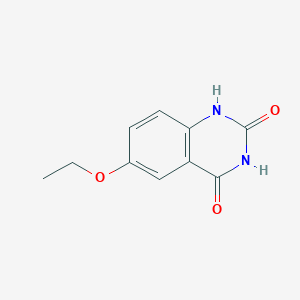

6-Ethoxyquinazoline-2,4-diol

Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry and Bioactive Compound Design

The quinazoline core, a bicyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the design and synthesis of bioactive compounds. nih.gov Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in heterocyclic chemistry and drug discovery. nih.gov The presence of nitrogen atoms in the heterocyclic ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and pharmacological activities. nih.gov

Quinazoline derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This broad range of activities has spurred extensive research, leading to the development of several clinically approved drugs. The adaptability of the quinazoline scaffold allows for the creation of a vast chemical space, providing a fertile ground for the discovery of novel therapeutic agents. nih.gov

Overview of Quinazoline-2,4-dione Derivatives in Academic Investigations

Within the large family of quinazolines, the quinazoline-2,4-dione (also known as 1H,3H-quinazoline-2,4-dione) derivatives represent a particularly significant subclass. These compounds are characterized by the presence of two carbonyl groups at positions 2 and 4 of the quinazoline ring. This structural motif has been the subject of numerous academic investigations due to its prominent role in a variety of biological processes.

Research has revealed that quinazoline-2,4-dione derivatives possess a wide range of pharmacological activities, including but not limited to:

Antimicrobial activity : Some derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govrsc.org

Anticancer activity : Many quinazoline-2,4-dione derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov

Anti-inflammatory activity : Certain derivatives have exhibited significant anti-inflammatory properties. nih.gov

Anticonvulsant activity : The scaffold has been explored for its potential in developing new anticonvulsant drugs. nih.gov

These diverse biological activities have made the quinazoline-2,4-dione scaffold a focal point for the design and synthesis of novel compounds with therapeutic potential. nih.gov

Structural Context of 6-Ethoxyquinazoline-2,4-diol within the Quinazoline-2,4-dione Family

This compound is a specific derivative of the quinazoline-2,4-dione core, distinguished by an ethoxy group (-OCH2CH3) at the 6-position of the benzene ring. The general structure of quinazoline-2,4-dione provides a template for understanding the placement of this substituent.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10N2O3 |

| Core Scaffold | Quinazoline-2,4-dione |

| Substituent at C6 | Ethoxy group (-OCH2CH3) |

Research Gaps and Future Perspectives for this compound Studies

Despite the well-established importance of the quinazoline-2,4-dione scaffold, this compound remains a largely unexplored compound in the scientific literature. This lack of dedicated research presents a significant gap and a compelling opportunity for future investigations.

Key Research Gaps:

Synthesis: While general methods for synthesizing quinazoline-2,4-diones exist, a specific and optimized synthetic route for this compound has not been extensively documented.

Biological Activity: There is a dearth of information regarding the biological and pharmacological properties of this specific compound. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent has yet to be systematically evaluated.

Structure-Activity Relationship (SAR) Studies: The influence of the 6-ethoxy group on the biological activity of the quinazoline-2,4-dione scaffold is not well understood.

Future Perspectives:

The exploration of this compound holds considerable promise. Future research should focus on:

Development of an efficient and scalable synthesis for this compound to enable further investigation.

Comprehensive screening of its biological activities , including antimicrobial, anticancer, and anti-inflammatory assays, to uncover its therapeutic potential.

Conducting detailed Structure-Activity Relationship (SAR) studies by synthesizing a library of related derivatives with modifications at various positions to understand the key structural requirements for biological activity.

Computational and molecular modeling studies to predict its potential biological targets and to guide the design of more potent analogs.

The study of closely related compounds, such as 2-chloro-6-ethoxyquinazolin-4-ol, which has been investigated for its potential in oncology and infectious diseases, provides a strong rationale for the exploration of this compound. evitachem.com By addressing the existing research gaps, the scientific community can unlock the full potential of this intriguing molecule and contribute to the development of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

6-ethoxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-6-3-4-8-7(5-6)9(13)12-10(14)11-8/h3-5H,2H2,1H3,(H2,11,12,13,14) |

InChI Key |

RDLASFKGIZKCOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxyquinazoline 2,4 Diol and Its Derivatives

Established Synthetic Routes to Quinazoline-2,4-diones

The construction of the quinazoline-2,4-dione core is well-documented, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cyclocondensation, multicomponent, and catalyst-mediated approaches.

Cyclocondensation Approaches

Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing quinazoline-2,4-diones. A primary route involves the fusion of an anthranilic acid derivative with urea (B33335). scispace.comnih.gov This method, first described by Griess, is a straightforward approach to producing 1,2,3,4-tetrahydro-2,4-dioxoquinazolines.

Another common cyclocondensation strategy begins with the formation of an o-ureidobenzoic acid. This intermediate is readily prepared from the corresponding anthranilic acid and potassium cyanate (B1221674). Subsequent cyclization of the ureido acid, typically by heating in the presence of an acid or alkali, yields the desired quinazoline-2,4-dione. scispace.comnih.gov This two-step process is efficient and applicable to a range of substituted anthranilic acids.

Furthermore, isatoic anhydrides serve as versatile precursors. Their reaction with amines or isocyanates can lead to the formation of the quinazoline-2,4-dione ring system. Current time information in Bangalore, IN. The reaction of phthalamide (B166641) or its N-substituted derivatives with alkali hypobromite, involving a Hofmann-type rearrangement, also yields the quinazoline-2,4-dione structure. scispace.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like quinazoline-2,4-diones in a single step. One notable MCR involves the three-component catalytic condensation of 2-haloanilines with carbon dioxide (CO2) and an isocyanide. Current time information in Bangalore, IN. This approach is advantageous as it utilizes readily available starting materials and incorporates CO2 as a C1 building block.

Another MCR strategy for producing quinazoline (B50416) derivatives, such as 2,4-disubstituted-1,2-dihydroquinazolines, involves the reaction of aromatic aldehydes and 2-aminobenzophenone (B122507) under microwave conditions with urea as an ammonia (B1221849) source. nih.gov While this specific example leads to a related but different quinazoline structure, it highlights the potential of MCRs in this area. The development of MCRs for the direct synthesis of quinazoline-2,4-diones, particularly from CO2, is a significant area of research from a green chemistry perspective. youtube.com

Catalyst-Mediated Synthesis

The use of catalysts has significantly advanced the synthesis of quinazoline-2,4-diones, often enabling milder reaction conditions and improved yields. Both metal-based and metal-free catalytic systems have been developed. For instance, a metal-free, one-pot synthesis has been achieved using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). scispace.com

Ionic liquids have also emerged as effective dual solvent-catalyst systems. uomosul.edu.iq Specifically designed ionic liquids can efficiently catalyze the transformation of 2-aminobenzonitriles and CO2 into quinazoline-2,4(1H,3H)-diones under mild conditions. nih.gov N-heterocyclic carbenes (NHCs) have also been employed as catalysts for the reaction of o-aminobenzonitriles with CO2 at atmospheric pressure. researchgate.net Furthermore, melamine (B1676169) has been used as a thermoregulated catalyst in the cycloaddition of CO2 and 2-aminobenzonitrile (B23959) in water, offering an eco-friendly route to these compounds. nih.gov

Targeted Synthesis of 6-Ethoxyquinazoline-2,4-diol

While general methods for quinazoline-2,4-dione synthesis are well-established, the specific preparation of this compound requires a tailored approach, starting with appropriately substituted precursors.

Precursor Identification and Elaboration

The logical precursor for the synthesis of this compound is 4-ethoxyanthranilic acid . Following the established cyclocondensation routes, this starting material can be converted to the target compound.

A primary method would be the direct reaction of 4-ethoxyanthranilic acid with urea or potassium cyanate. The reaction with potassium cyanate would first yield the intermediate, 4-ethoxy-2-ureidobenzoic acid . This intermediate can then be cyclized to form this compound, typically through heating in an acidic or basic medium. scispace.comnih.gov

Alternatively, 4-ethoxyanthranilic acid can be converted into 6-ethoxyisatoic anhydride (B1165640) . This anhydride can then serve as a key intermediate, reacting with a suitable nitrogen source to form the desired quinazoline-2,4-dione ring.

The synthesis of the precursor, 4-ethoxyanthranilic acid itself, would likely start from a more common commercially available material, such as 4-hydroxyanthranilic acid, which would undergo an etherification reaction with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to introduce the ethoxy group.

Optimization of Reaction Conditions for Ethoxy Substitution

The introduction and maintenance of the ethoxy group at the 6-position of the quinazoline ring is a critical aspect of the synthesis. The optimization of reaction conditions is key to ensuring a high yield and purity of the final product.

During the cyclocondensation of 4-ethoxyanthranilic acid or its derivatives, the reaction temperature and the choice of catalyst or cyclizing agent are crucial parameters. Harsh conditions could potentially lead to the cleavage of the ethoxy ether linkage, although it is generally a stable functional group.

In catalyst-mediated syntheses, the nature of the catalyst can influence the outcome. For instance, in reactions involving CO2, the basicity and steric properties of the catalyst can affect the reaction efficiency. uomosul.edu.iq The choice of solvent is also important; while polar aprotic solvents like DMF or DMSO are common, greener alternatives like water are being explored. semanticscholar.org

For the synthesis of the 4-ethoxyanthranilic acid precursor, the etherification step needs to be optimized. This includes the choice of base, the ethylating agent, the reaction temperature, and the duration to maximize the yield of the desired O-alkylation product over potential N-alkylation.

A hypothetical reaction scheme for the synthesis of this compound is presented below, based on established methodologies for analogous compounds.

Table 1: Hypothetical Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | General Method |

|---|---|---|---|---|

| 1 | 4-Hydroxyanthranilic acid | Ethyl iodide, K2CO3, Acetone | 4-Ethoxyanthranilic acid | Williamson Ether Synthesis |

| 2a | 4-Ethoxyanthranilic acid | Urea, Heat | This compound | Direct fusion |

| 2b | 4-Ethoxyanthranilic acid | 1. KOCN, H2O; 2. Acid/Base, Heat | This compound | Via o-ureidobenzoic acid |

Compound Index

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinedione derivatives to minimize environmental impact and enhance efficiency. These approaches focus on the use of safer solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govdntb.gov.ua The synthesis of quinazoline-2,4-diones can be achieved through microwave-assisted condensation of the appropriate anthranilic acid derivative with a suitable C1 source. ias.ac.in For instance, a one-pot, three-component synthesis of 3-substituted quinazoline-2,4-diones has been developed under solvent- and catalyst-free conditions using microwave irradiation. ias.ac.in This methodology can be applied to the synthesis of this compound by starting with 2-amino-5-ethoxybenzoic acid. The reaction of isatoic anhydrides with primary amines and ethyl chloroformate under microwave heating provides the target quinazoline-2,4-diones in good yields. ias.ac.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes the formation of cavitational bubbles, which upon collapse, generate localized high temperatures and pressures, leading to the formation of highly reactive species. mdpi.com The synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones has been successfully carried out using ultrasound in deep eutectic solvents (DESs), which act as both the solvent and catalyst. nih.gov This approach offers a greener alternative to traditional methods that often employ volatile and toxic organic solvents. While not directly demonstrated for this compound, this technique holds promise for its synthesis. Furthermore, ultrasound has been utilized for the one-pot, three-component synthesis of other heterocyclic systems, highlighting its potential for the construction of the quinazolinedione core under environmentally benign conditions. nih.govnih.gov

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free or solid-state reactions offer significant advantages, including reduced waste, lower costs, and simplified work-up procedures. The synthesis of quinazolin-4(3H)-ones has been achieved under solvent-free conditions, and this can be extended to quinazoline-2,4-dione synthesis. cdnsciencepub.com For example, a multicomponent reaction of isatoic anhydride, amines, and aldehydes can be performed without a solvent to produce dihydroquinazolinone derivatives. openmedicinalchemistryjournal.com

| Green Chemistry Approach | Key Features | Potential Application for this compound Synthesis |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. nih.govdntb.gov.ua | One-pot synthesis from 2-amino-5-ethoxybenzoic acid derivatives. ias.ac.in |

| Ultrasound-Assisted | Enhanced reaction rates, use of green solvents like water or DESs. mdpi.comnih.gov | Synthesis from anthranilic acid precursors in eco-friendly media. nih.gov |

| Solvent-Free | Reduced waste, simplified purification, lower environmental impact. cdnsciencepub.comopenmedicinalchemistryjournal.com | Solid-state condensation or multicomponent reactions. openmedicinalchemistryjournal.com |

Derivatization Strategies for this compound Analogs

The biological activity of quinazolinedione derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The following sections detail strategies for the derivatization of this compound.

Functionalization at Nitrogen Positions (N-1, N-3)

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4-dione ring are common sites for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity.

N-Alkylation: The alkylation of the N-1 and N-3 positions can be achieved using various alkylating agents in the presence of a base. The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the substituents on the quinazoline ring. For instance, the N-alkylation of a thiazolidine-2,4-dione ring, which shares a similar cyclic urea motif, has been shown to be highly selective for the N-3 position in the presence of potassium carbonate in DMF. niscair.res.in A similar selectivity could be anticipated for this compound. Sustainable approaches using propylene (B89431) carbonate as both a reagent and solvent have been developed for the N-alkylation of pyrimidine-2,4(1H,3H)-diones, which could be adapted for quinazolinediones. mdpi.com

N-Arylation: The introduction of aryl groups at the nitrogen positions is another important derivatization strategy. This can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes arylboronic acids, is a versatile method for N-arylation and can be catalyzed by copper salts. organic-chemistry.orgrsc.org Nickel-catalyzed N-arylation with arylboronic acids has also emerged as a cost-effective alternative. organic-chemistry.org These methods have been successfully applied to a variety of N-heterocycles and could be employed for the N-arylation of this compound. organic-chemistry.orgmdpi.comencyclopedia.pub

| Reaction Type | Reagents and Conditions | Expected Outcome on this compound |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF). niscair.res.inbeilstein-journals.org | Introduction of alkyl groups at N-1 and/or N-3 positions. |

| N-Arylation | Arylboronic acid, Catalyst (e.g., Cu(OAc)₂, Pd(OAc)₂), Base, Solvent. organic-chemistry.orgorganic-chemistry.org | Introduction of aryl or heteroaryl groups at N-1 and/or N-3. |

Substitutions on the Benzo Ring (e.g., C-5, C-7, C-8)

Modification of the benzene (B151609) ring of the quinazoline scaffold provides another avenue for creating structural diversity.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the benzo ring can significantly influence the electronic properties and lipophilicity of the molecule. Halogenation of quinolin-2,4(1H,3H)-diones can be achieved using reagents like sulfuryl chloride.

Nitration: Nitration of the benzene ring can be accomplished using a mixture of nitric acid and sulfuric acid. For example, 1H-quinazoline-2,4-dione can be nitrated to yield 6-nitro-1H-quinazoline-2,4-dione.

Other Substitutions: The introduction of other functional groups, such as methoxy (B1213986) groups, at various positions of the quinazoline ring has been reported. For instance, the synthesis of 8-methoxy- and 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has been described. ambeed.comresearchgate.net These substitutions can impact the biological activity, as seen in fluoroquinolone and quinazolinedione analogs where a C-8-methoxy group improved activity against gyrase resistance mutants. nih.gov

| Substitution Type | Reagents and Conditions | Target Position on this compound |

| Halogenation | Halogenating agent (e.g., SO₂Cl₂, NBS) | C-5, C-7, C-8 |

| Nitration | HNO₃, H₂SO₄ | C-5, C-7, C-8 |

| Alkoxylation | - | C-5, C-7, C-8 |

Modifications of the Ethoxy Group

The ethoxy group at the C-6 position offers a site for further modification, which can lead to derivatives with altered properties.

Ether Cleavage: The cleavage of the ethyl-oxygen bond to yield the corresponding 6-hydroxyquinazoline-2,4-dione can be a key transformation. This reaction is typically achieved using strong acids such as HBr or HI. The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. Given that the ethoxy group is attached to an aromatic ring, the cleavage would likely proceed through an SN2 mechanism on the ethyl group. The resulting 6-hydroxy derivative can then serve as a precursor for the synthesis of a variety of other C-6 substituted analogs through etherification or other functionalization reactions.

| Modification | Reagents and Conditions | Product |

| O-De-ethylation | Strong acid (e.g., HBr, HI), Heat | 6-Hydroxyquinazoline-2,4-dione |

Structural Characterization and Spectroscopic Analysis of 6 Ethoxyquinazoline 2,4 Diol and Its Analogs

Advanced Spectroscopic Techniques for Structure Elucidation (e.g., 2D-NMR, HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for determining the molecular structure of organic compounds. While one-dimensional (1D) NMR provides initial information about the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular skeleton.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. For 6-ethoxyquinazoline-2,4-diol, a COSY spectrum would reveal correlations between adjacent protons, such as those within the ethoxy group (-O-CH2-CH3) and on the aromatic ring. The HMBC spectrum is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire quinazoline (B50416) framework and confirm the position of the ethoxy substituent. For instance, an HMBC correlation between the protons of the ethoxy group and the C-6 carbon of the quinazoline ring would unequivocally confirm the substitution pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C10H10N2O3), the expected exact mass can be calculated and compared to the experimental value, often with a precision of a few parts per million (ppm). This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. For related quinazolinedione derivatives, HRMS has been used to confirm their calculated molecular formulas. nih.gov

Table 1: Expected 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom Position | Expected 1H NMR Shift (ppm) | Expected 13C NMR Shift (ppm) | Notes |

| N1-H, N3-H | 10.0 - 12.0 | - | Broad signals, position dependent on solvent and concentration. These correspond to the amide/lactam protons in the dione (B5365651) tautomer. |

| Aromatic C5-H, C7-H, C8-H | 6.5 - 8.0 | 110 - 140 | The exact shifts and coupling patterns depend on the electronic effects of the ethoxy and carbonyl groups. For example, a proton at C-5 might appear as a doublet, coupled to the proton at C-7. mdpi.com |

| Ethoxy -CH2- | ~4.0 | ~64 | A quartet, coupled to the methyl protons. |

| Ethoxy -CH3 | ~1.4 | ~15 | A triplet, coupled to the methylene (B1212753) protons. |

| Carbonyl C2, C4 | - | 150 - 165 | These quaternary carbons are characteristic of the dione form. Their chemical shifts are influenced by the surrounding electronic environment. nih.govuantwerpen.be |

| Aromatic C6, C9, C10 | - | 115 - 155 | Quaternary carbon signals, including the one bearing the ethoxy group (C-6). |

Note: The table presents estimated values based on known data for analogous quinazoline structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These two techniques are often complementary.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound (in its more stable dione tautomeric form), one would expect to see strong absorption bands corresponding to the N-H stretching of the amide groups, typically in the range of 3200-3400 cm⁻¹. kahedu.edu.in Sharp, intense peaks for the carbonyl (C=O) stretching vibrations are also characteristic and usually appear between 1650 and 1720 cm⁻¹. Other significant bands would include C-O stretching for the ether linkage of the ethoxy group (~1250 cm⁻¹) and various C-H and C=C stretching and bending vibrations from the aromatic ring. uantwerpen.bemdpi.com

Raman Spectroscopy: Raman spectroscopy can provide additional structural information. While carbonyl stretches are also visible in Raman spectra, aromatic ring vibrations often produce strong and sharp signals, which are useful for characterizing the core structure. mdpi.compsu.edu The symmetric vibrations of non-polar bonds are typically more intense in Raman than in IR spectra.

Table 2: Characteristic Vibrational Frequencies for 6-Ethoxyquinazoline-2,4-dione

| Functional Group / Vibration | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch (amide) | 3200 - 3400 (broad) | 3200 - 3400 (weak) | Characteristic of the lactam structure. kahedu.edu.in |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Indicates the presence of the benzene (B151609) ring portion of the quinazoline core. |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Arises from the ethoxy substituent. |

| C=O Stretch (carbonyl/amide) | 1650 - 1720 (strong) | 1650 - 1720 | One of the most prominent peaks, confirming the dione structure. uantwerpen.be |

| C=C Stretch (aromatic) | 1450 - 1600 | 1450 - 1600 (strong) | Multiple bands are expected, characteristic of the quinazoline ring system. mdpi.com |

| C-N Stretch | 1350 - 1450 | 1350 - 1450 | Vibrations associated with the amide and amine-like bonds in the heterocyclic ring. |

| C-O-C Stretch (ether) | 1200 - 1260 (strong) | 1200 - 1260 | Asymmetric stretch for the aryl-alkyl ether of the ethoxy group. |

| C-H Bend (out-of-plane) | 750 - 900 | 750 - 900 | These bands can provide information about the substitution pattern on the aromatic ring. |

Note: Frequencies are based on data from analogous quinazoline and benzene derivatives. mdpi.comuantwerpen.bekahedu.edu.inpsu.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing details about intermolecular interactions like hydrogen bonding.

For a compound like this compound, a single-crystal X-ray diffraction analysis would first confirm the dominant tautomeric form in the solid state, which is expected to be the dione. The analysis would reveal the planarity of the fused ring system and the orientation of the ethoxy substituent relative to the ring. A key feature often observed in the crystal packing of quinazolinediones is the formation of hydrogen-bonded dimers or chains through the N-H and C=O groups of the lactam rings. kahedu.edu.inresearchgate.net This hydrogen bonding significantly influences the physical properties of the compound, such as its melting point and solubility.

While specific crystallographic data for this compound is not publicly available, analysis of a related compound, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, provides a useful reference. researchgate.net

Table 3: Illustrative Crystallographic Data from an Analogous Quinazolinedione

| Parameter | Example Value (from a related structure) researchgate.net | Information Gained |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C1-N1 Bond Length | 1.386(19) Å | Typical length for a C-N bond within a lactam ring where there is partial double bond character. |

| C1=O1 Bond Length | 1.22(18) Å | Characteristic length for a carbonyl double bond. |

| N1-C1-N2 Bond Angle | 116.89(13)° | The internal angles of the heterocyclic ring, which can indicate ring strain. |

| Intermolecular H-bonding | N-H···O=C | Confirms the presence and geometry of hydrogen bonds, which dictate the supramolecular assembly in the crystal. kahedu.edu.in |

Note: Data presented is for a different quinazolinedione derivative and serves as an example of the information obtained from X-ray crystallography. researchgate.net

Conformational Analysis and Isomerism

The structural complexity of this compound gives rise to considerations of both isomerism and conformational flexibility.

Tautomerism: The most significant isomerism for this compound is keto-enol tautomerism. The "diol" name (this compound) represents the enol form, which has two hydroxyl groups on the heterocyclic ring. The "dione" name (6-ethoxy-1H-quinazoline-2,4(1H,3H)-dione) represents the keto (or lactam) form, which contains two carbonyl groups and two N-H protons. In most cases, for quinazoline-2,4-diones, the dione form is overwhelmingly the more stable tautomer in both solution and the solid state, a fact that would be confirmed by the spectroscopic and crystallographic methods discussed above.

Conformational Analysis: Conformational analysis for this molecule primarily concerns the rotation around the single bonds of the ethoxy substituent. libretexts.org The quinazoline ring system itself is largely planar and rigid. However, rotation can occur around the C6-O bond and the O-CH₂ bond of the ethoxy group. The orientation of the ethoxy group relative to the plane of the quinazoline ring can be influenced by steric interactions with adjacent atoms. Different rotational isomers (rotamers) may exist in equilibrium, and their relative energies can be studied through computational modeling or variable-temperature NMR experiments. rsc.org The lowest energy conformation would likely be one that minimizes steric hindrance between the ethoxy group and the rest of the molecule. libretexts.org

Structure Activity Relationship Sar Studies of 6 Ethoxyquinazoline 2,4 Diol Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The substitution pattern on the quinazoline-2,4-dione ring is a key determinant of biological activity. SAR studies have consistently shown that modifications at positions 2, 3, 6, and 8 can significantly modulate the pharmacological properties of these molecules. researchgate.net The 6-ethoxy group in 6-Ethoxyquinazoline-2,4-diol serves as a crucial starting point for understanding these effects.

The ethoxy group at the C6 position is an electron-donating group, which can influence the electronic environment of the entire ring system. Its position is critical, as shifting it to other locations on the benzene (B151609) portion of the scaffold can lead to dramatic changes in activity. For instance, studies on related quinazoline (B50416) derivatives have shown that the presence of small, electron-donating groups at C6 and C7 can be favorable for certain receptor binding affinities. nih.gov

Further derivatization of the core structure often involves substitutions at the N1 and N3 positions. The introduction of different alkyl or aryl groups at these positions can impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. nih.gov For example, adding bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in a target protein or decrease activity due to steric hindrance.

The following table illustrates the generalized effects of substituents at various positions on the quinazolinedione scaffold, based on established SAR principles.

| Position | Type of Substituent | General Effect on Biological Activity | Rationale |

| C6/C7 | Small, Electron-Donating (e.g., -OCH₃, -OC₂H₅) | Often enhances activity | Increases electron density of the aromatic ring, potentially improving pi-stacking interactions or hydrogen bond acceptor strength. |

| C6/C7 | Electron-Withdrawing (e.g., -Cl, -NO₂) | Variable; can increase or decrease activity depending on the target | Alters the electronic properties, which can be crucial for specific electrostatic interactions with the target protein. |

| N1 | Small Alkyl Chains | Can increase lipophilicity and cell permeability | Balances solubility and the ability to cross biological membranes. |

| N3 | Aromatic or Heterocyclic Rings | Often leads to a significant change in activity profile | Can introduce new binding interactions (e.g., pi-stacking, hydrogen bonds) with the target and explore larger pockets. |

| N3 | Bulky Aliphatic Groups | May decrease activity | Can cause steric clashes within the binding site, preventing optimal orientation. |

These findings underscore the importance of systematic exploration of the chemical space around the this compound scaffold to identify derivatives with optimized activity profiles.

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is a crucial computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com For the this compound class of compounds, a pharmacophore model helps to distill the key molecular interaction features shared by active molecules. mdpi.com

A typical pharmacophore for quinazolinedione derivatives would include:

Hydrogen Bond Donors: The N-H groups at the N1 and N3 positions are critical hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygens at C2 and C4 are strong hydrogen bond acceptors.

Aromatic Ring: The benzene ring of the quinazoline core provides a hydrophobic region capable of engaging in pi-pi stacking or hydrophobic interactions.

Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are employed to develop and validate these pharmacophore models. frontiersin.orgnih.gov By aligning a set of active and inactive derivatives, these methods can generate a 3D map highlighting regions where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. frontiersin.org This model then serves as a template for designing new derivatives with a higher probability of being active or for virtually screening large compound libraries to find new potential hits. mdpi.comnih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |

| Hydrogen Bond Donor (HBD) | N1-H, N3-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | C2=O, C4=O, C6-O- | Hydrogen Bonding |

| Aromatic Ring (AR) | Fused Benzene Ring | Pi-Pi Stacking, Hydrophobic Interaction |

Spatial Orientation and Molecular Recognition Studies

Understanding the precise three-dimensional (3D) arrangement of a ligand within its target's binding site is fundamental to rational drug design. For derivatives of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable tools for studying spatial orientation and molecular recognition. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize how the quinazolinedione core and its substituents fit into the active site. Key interactions, such as hydrogen bonds between the carbonyl oxygens and amino acid residues like arginine or serine, or pi-stacking interactions between the quinazoline ring and aromatic residues like tyrosine or phenylalanine, can be identified. frontiersin.org

MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding pose and key interactions. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for effective binding. For some quinazoline derivatives, crystallographic studies have successfully confirmed predicted docking poses, providing atomic-level validation of the binding mode and paving the way for further structure-based optimization. nih.gov

Ligand Efficiency and Lipophilicity Index (LLE) in Derivative Optimization

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Ligand Lipophilic Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), are used to assess the "drug-likeness" of a compound by relating its potency to its physicochemical properties. wikipedia.orgmtak.hu

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -RTln(Kᵢ) / N where Kᵢ is the binding affinity and N is the number of heavy atoms. A higher LE value is desirable, as it indicates that a compound achieves high affinity without being excessively large.

Ligand Lipophilic Efficiency (LLE or LiPE) relates a compound's potency to its lipophilicity (logP). wikipedia.org It is calculated as: LLE = pIC₅₀ - logP where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. An LLE value greater than 5 is often considered indicative of a high-quality lead compound, as it suggests a favorable balance between potency and lipophilicity, which can lead to better pharmacokinetic properties. mtak.hu

The following table provides a hypothetical example of how these metrics would be applied to optimize a series of this compound derivatives.

| Compound | pIC₅₀ | logP | Heavy Atoms | LE (kcal/mol per atom) | LLE (pIC₅₀ - logP) | Assessment |

| Parent | 6.5 | 2.8 | 15 | 0.59 | 3.7 | Moderate LLE, good starting point |

| Derivative A | 7.8 | 4.5 | 20 | 0.53 | 3.3 | Potent but too lipophilic, low LLE |

| Derivative B | 7.5 | 2.5 | 18 | 0.57 | 5.0 | Good balance, meets LLE target |

| Derivative C | 8.2 | 3.1 | 19 | 0.59 | 5.1 | High potency and good LLE, promising candidate |

By using LE and LLE, medicinal chemists can prioritize derivatives like B and C, which achieve high potency without a corresponding large increase in size or lipophilicity, thereby increasing the likelihood of developing a successful drug candidate. mtak.hu

Computational and Theoretical Investigations of 6 Ethoxyquinazoline 2,4 Diol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. eurjchem.com These methods were theoretically applied to 6-Ethoxyquinazoline-2,4-diol to predict its behavior at the atomic level.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of the molecule can be calculated. researchgate.net

The presence of the ethoxy group at the 6-position is expected to influence the electronic distribution across the quinazoline (B50416) core. smolecule.com The electron-donating nature of the ethoxy group can increase the electron density on the aromatic ring, potentially affecting the reactivity and interaction capabilities of the molecule. smolecule.com The quinazoline-2,4-dione moiety itself possesses polar carbonyl groups that are key features in its electronic structure.

Table 1: Theoretical Optimized Geometrical Parameters of this compound (Note: The following data are representative theoretical values based on general chemical principles and data from similar structures, as specific experimental data for this compound is not available.)

| Parameter | Bond | Theoretical Value (Å) |

| Bond Length | C2-N1 | 1.38 |

| C2-N3 | 1.39 | |

| C4-N3 | 1.37 | |

| C4-C4a | 1.48 | |

| C6-O | 1.36 | |

| O-C(ethyl) | 1.43 | |

| Parameter | Angle | **Theoretical Value (°) ** |

| Bond Angle | N1-C2-N3 | 117.5 |

| C2-N3-C4 | 125.0 | |

| N3-C4-C4a | 116.0 | |

| C5-C6-C7 | 119.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. sdiarticle3.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the ethoxy group, while the LUMO is likely to be centered on the quinazoline-2,4-dione part, specifically around the carbonyl groups. The calculated HOMO-LUMO gap would provide insights into the molecule's potential for charge transfer within itself and with other molecules. researchgate.net

Table 2: Theoretical Frontier Molecular Orbital Properties of this compound (Note: These are illustrative theoretical values.)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. eurjchem.com It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ethoxy groups, as well as the nitrogen atoms of the quinazoline ring. These areas would be the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the N-H and C-H bonds would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net An MD simulation of this compound in a solvent, such as water, would reveal its conformational flexibility. The ethoxy group, in particular, has rotational freedom, and MD simulations can explore the preferred conformations and the energy barriers between them.

Furthermore, these simulations can elucidate the interactions between the solute (this compound) and the solvent molecules. This includes the formation and breaking of hydrogen bonds between the carbonyl and N-H groups of the quinazoline-dione and surrounding water molecules. Understanding these solvent effects is critical for predicting the molecule's solubility and behavior in a biological environment. researchgate.net

In Silico Studies of Molecular Interactions with Biomolecular Targets

Given the known biological activities of many quinazoline derivatives, it is pertinent to explore the potential interactions of this compound with biomolecular targets. researchgate.netukaazpublications.com

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. dergipark.org.tr Many quinazoline derivatives are known to be inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govugm.ac.id Therefore, a hypothetical docking study of this compound into the ATP-binding site of the EGFR kinase domain could be performed.

The docking results would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. It is plausible that the quinazoline-2,4-dione core would form key hydrogen bonds with residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The ethoxy group would likely occupy a hydrophobic pocket.

Table 3: Theoretical Molecular Docking Results of this compound with EGFR Kinase Domain (Note: This table presents hypothetical results from a simulated docking study.)

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -7.5 |

| Predicted Hydrogen Bond Interactions | N1-H with Thr854, C2=O with Cys797 |

| Predicted Hydrophobic Interactions | Ethoxy group with Leu718, Val726 |

These computational investigations, while theoretical in the absence of direct experimental data for this compound, provide a comprehensive and scientifically grounded framework for understanding its chemical nature and potential biological relevance. They serve as a valuable starting point for guiding future synthesis and experimental evaluation of this compound.

Binding Energy Calculations and Ligand-Protein Interaction Profiling

The affinity of a ligand for its protein target is a critical determinant of its potential biological activity. Computational methods play a pivotal role in predicting and analyzing these interactions at a molecular level.

Binding Energy Calculations: These calculations are employed to estimate the strength of the interaction between a ligand, such as this compound, and a target protein. A more negative binding energy value typically indicates a more stable and favorable interaction. Various computational approaches, including molecular mechanics and quantum mechanics methods, can be utilized to derive these values.

Ligand-Protein Interaction Profiling: This involves identifying and characterizing the specific non-covalent interactions that stabilize the ligand within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking simulations are a primary tool for this analysis, providing a static snapshot of the most likely binding pose of the ligand. Subsequent molecular dynamics (MD) simulations can offer a more dynamic view of these interactions over time.

A hypothetical interaction profile for this compound with a target protein, based on its chemical structure, would likely involve hydrogen bond formation via the hydroxyl and amine groups of the quinazoline ring, as well as potential hydrophobic interactions involving the ethoxy group.

| Illustrative Interaction Data for this compound | |

| Parameter | Hypothetical Value/Description |

| Predicted Binding Energy (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Hydrogen Bonds | Data not available |

| Hydrophobic Interactions | Data not available |

Prediction of ADMET Properties (excluding in vivo human pharmacokinetics and toxicity)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to evaluate its potential as a therapeutic agent. Numerous in silico models are available to predict these characteristics.

Absorption and Distribution Simulations (e.g., Blood-Brain Barrier Permeability, Passive Diffusion)

Computational models can predict how a compound is likely to be absorbed and distributed within a biological system.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is essential for drugs targeting the central nervous system. In silico models predict BBB permeability based on a compound's physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area.

Passive Diffusion: This is a key mechanism for the absorption of many drugs. Computational models can estimate a compound's permeability across cellular membranes, such as the intestinal lining.

| Illustrative ADMET Prediction for this compound | |

| ADMET Parameter | Predicted Property |

| Blood-Brain Barrier Permeability | Data not available |

| Passive Intestinal Absorption | Data not available |

Metabolic Stability Predictions (e.g., Cyp450 Interactions)

Understanding how a compound is metabolized is vital for predicting its half-life and potential for drug-drug interactions.

Cytochrome P450 (CYP450) Interactions: The CYP450 family of enzymes is responsible for the metabolism of a vast number of drugs. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This is often achieved by identifying potential sites of metabolism on the molecule. For this compound, the ethoxy group and the quinazoline ring system would be likely sites for metabolic modification.

| Illustrative Metabolic Stability Prediction for this compound | |

| CYP450 Isoform | Predicted Interaction (Substrate/Inhibitor) |

| CYP3A4 | Data not available |

| CYP2D6 | Data not available |

| CYP2C9 | Data not available |

Excretion Pathway Modeling

Computational models can also provide insights into the likely routes of elimination of a compound from the body, such as renal or biliary excretion. These predictions are often based on the compound's physicochemical properties and its predicted metabolic fate.

Mechanistic Biochemical and Molecular Studies in Vitro

Enzyme Inhibition Assays and Kinetics

The quinazoline-2,4-dione core is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of enzymes.

Research has identified several classes of enzymes that are inhibited by various quinazoline-2,4-dione derivatives.

Kinases: Certain quinazoline (B50416) derivatives have been evaluated as kinase inhibitors. For instance, a series of 6-arylquinazolin-4-amines were identified as potent, ATP-competitive inhibitors of cdc2-like kinases (Clk), specifically Clk1 and Clk4, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov These kinases are involved in the regulation of pre-mRNA splicing. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent inhibitors of PARP-1 and PARP-2. rsc.orgnih.gov These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.gov

DNA Gyrase and Topoisomerase IV: The quinazoline-2,4(1H,3H)-dione scaffold has been explored for developing antibacterial agents that act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. nih.govrsc.org

Dihydrofolate Reductase (DHFR): The quinazoline-2,4-dione moiety has been described as a potential inhibitor of dihydrofolate reductase, an enzyme vital for the synthesis of purines and thymidylate in microorganisms. nih.gov

Efflux Pumps: In the context of antimicrobial resistance, quinazoline derivatives have been investigated as efflux pump inhibitors (EPIs). researchgate.net Specifically, some derivatives have shown the potential to inhibit the NorA efflux pump in Staphylococcus aureus, which is responsible for extruding antimicrobial agents from the bacterial cell. nih.govmdpi.compreprints.org

Other Enzymes: The versatility of the quinazoline-2,4-dione scaffold is further demonstrated by its reported inhibitory activity against other enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. nih.gov Additionally, derivatives have been designed as potential inhibitors of fungal chitin (B13524) synthase. researchgate.net While structurally distinct, related 2-phenylquinazolin-4(3H)-ones have shown potent and selective inhibition of phosphodiesterase 5 (PDE5). researchgate.net

The potency of enzyme inhibition by various quinazoline-2,4-dione derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. Below are tables summarizing these findings for different enzyme targets.

Table 1: Inhibition of PARP-1 and PARP-2 by Quinazoline-2,4(1H,3H)-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Cpd36 | PARP-1 | 0.94 |

| Cpd36 | PARP-2 | 0.87 |

| Compound 11 | PARP-1 | <10 |

| Compound 10 | PARP-1 | <10 |

Data sourced from studies on novel N-substituted piperazinone and 3-amino pyrrolidine (B122466) derivatives of quinazoline-2,4(1H,3H)-dione. rsc.orgnih.gov

Table 2: Inhibition of Kinases by 6-Arylquinazolin-4-amine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Analogue 4 | Dyrk1A | 27 |

| Analogue 4 | Clk1 | <100 |

| Analogue 4 | Clk4 | <100 |

Data from a study on substituted 6-arylquinazolin-4-amines. nih.gov

Table 3: Inhibition of COX-1 and COX-2 by Pyrazoloquinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 3j | COX-1 | 667 |

| Compound 3j | COX-2 | 47 |

| Compound 3h | COX-1 | 684 |

| Compound 3f | COX-1 | 1485 |

Data from a study on pyrazoloquinazoline derivatives designed as dual COX-2/5-LOX inhibitors. nih.gov

The available literature on quinazoline-2,4-dione derivatives primarily focuses on the identification of targets and the determination of inhibitory potency (IC50). Detailed mechanistic studies to determine the reversibility or irreversibility of enzyme inhibition are not consistently reported in the reviewed abstracts. For example, while 6-arylquinazolin-4-amines are suggested to be ATP-competitive inhibitors of Clk4, indicating a reversible binding mechanism at the enzyme's active site, comprehensive kinetic analyses confirming this are not detailed. nih.gov Further research would be required to fully characterize the nature of the enzyme-inhibitor interactions for most of these compounds.

Receptor Binding Studies (Ligand-Receptor Interactions in Vitro)

In addition to enzyme inhibition, derivatives of the quinazoline-2,4-dione scaffold have been synthesized and evaluated for their ability to bind to specific cellular receptors.

Radioligand binding assays are a gold-standard technique used to characterize the affinity of a ligand for a receptor. This method has been successfully applied to quinazoline-2,4-dione derivatives to identify potent and selective ligands for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). In one study, a series of novel quinazoline-2,4-dione compounds were synthesized and their binding affinities for S1PR2 were determined using a [³²P]S1P competitive binding assay. nih.gov Several compounds demonstrated high potency and selectivity for S1PR2 over other S1PR subtypes. nih.gov

Table 4: S1PR2 Receptor Binding Affinity of Quinazoline-2,4-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC50 (nM) |

|---|---|

| 2k | 2.6 |

| 2j | 4.8 |

| 2i | 5.7 |

| 2g | 6.3 |

Data from a study using a [³²P]S1P radioligand binding assay. nih.gov

Fluorescence-based binding assays represent another valuable in vitro tool for studying ligand-receptor interactions. These assays rely on changes in a fluorescence signal—such as fluorescence polarization, intensity, or resonance energy transfer (FRET)—upon ligand binding to a receptor. While these methods offer advantages in terms of safety and throughput compared to radioligand assays, specific studies employing fluorescence-based techniques to evaluate the binding of 6-ethoxyquinazoline-2,4-diol or its close analogs to receptor targets were not identified in the reviewed literature.

Cell-Based Assays for Molecular Pathway Modulation (Non-Clinical Cytotoxicity/Phenotypic Screens)

Investigation of Cellular Uptake and Localization

The cellular uptake and subcellular localization of this compound have not been extensively detailed in publicly available scientific literature. However, studies on fluorescently-labeled quinazoline derivatives can provide some insights into the potential behavior of this class of compounds. For instance, confocal laser-scanning microscopy has been utilized to visualize the cellular uptake of certain fluorescent quinazoline compounds, demonstrating their ability to penetrate cells. The specific mechanisms of uptake, whether through passive diffusion or active transport, and the subsequent localization within cellular compartments for this compound remain subjects for future investigation.

Evaluation of Efflux Pump Modulation

The potential for quinazoline derivatives to act as efflux pump inhibitors (EPIs) is a significant area of research in combating multidrug resistance in bacteria. nih.gov Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com Several studies have demonstrated the ability of various quinazoline-based compounds to inhibit the activity of these pumps, particularly the Resistance-Nodulation-Division (RND) family of transporters in Gram-negative bacteria and the NorA efflux pump in Staphylococcus aureus. nih.govmdpi.comnih.gov

For example, two quinazoline derivatives, BG1189 and BG1190, have been studied for their potential as EPIs against the AcrAB-TolC efflux pump in E. coli. Molecular docking studies suggested that these compounds could bind to the AcrB subunit of the pump with low estimated free energy of binding, indicating a potential inhibitory interaction. nih.gov While direct experimental data on this compound is not available, the broader activity of the quinazoline scaffold suggests that it could be a candidate for investigation as an efflux pump modulator.

Table 1: Examples of Quinazoline Derivatives as Efflux Pump Inhibitors

| Compound/Derivative Class | Target Efflux Pump | Target Organism(s) | Observed Effect |

| 2-arylquinazolines | NorA | Staphylococcus aureus | Synergistic activity with ciprofloxacin (B1669076) nih.gov |

| Quinoline-4-carboxamides | NorA | Staphylococcus aureus | Synergism with ciprofloxacin; 96% ethidium (B1194527) bromide efflux inhibition nih.gov |

| BG1189 and BG1190 | AcrAB-TolC | Escherichia coli | Predicted low estimated free energy of binding to AcrB subunit nih.gov |

| N2, N4-disubstituted quinazolines | Not specified | Acinetobacter baumannii | Potent antibacterial and anti-biofilm activity nih.gov |

This table presents data for various quinazoline derivatives to illustrate the potential activity of the chemical class. Data specific to this compound is not currently available.

Analysis of Specific Biomarkers and Gene Expression Perturbations

The effect of this compound on specific biomarkers and gene expression profiles has not been specifically reported. However, research on other quinazoline derivatives has shown that this class of compounds can modulate various cellular pathways, leading to changes in gene and protein expression.

For instance, a novel quinazoline derivative, SH-340, was found to induce the differentiation of human primary keratinocytes. This was evidenced by the increased expression of differentiation and skin barrier function genes, including KRT1, KRT10, IVL, LOR, and FLG. mdpi.com In another study, certain 4-amino quinazoline derivatives were shown to suppress the lipopolysaccharide-induced inflammatory response in macrophages by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at the mRNA level. nih.gov Furthermore, some quinazoline-based compounds have been investigated as inhibitors of protein kinases, which can, in turn, affect downstream signaling pathways and gene expression related to cell cycle and apoptosis. nih.gov These examples highlight the potential of the quinazoline scaffold to elicit specific changes in gene expression, although direct evidence for this compound is lacking.

Investigation of Anti-biofilm Activity and Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antibiotics and host immune responses. nih.gov The inhibition of biofilm formation is a key strategy to combat persistent and chronic bacterial infections. Several studies have highlighted the anti-biofilm potential of the quinazoline scaffold against a variety of microorganisms. nih.govrsc.orgnih.gov

Derivatives of 2-aminoquinazoline (B112073) have been identified as inhibitors of biofilm formation in Mycobacterium smegmatis. rsc.org Similarly, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have demonstrated efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents showed IC50 values for biofilm inhibition in the range of 20.7-22.4 μM against MRSA. nih.gov Another quinazoline derivative, PH100, was found to be active against biofilms of Candida species. nih.gov

The mechanisms underlying the anti-biofilm activity of quinazoline derivatives are not fully elucidated but may involve the disruption of quorum sensing, inhibition of cell adhesion, or interference with the production of the extracellular matrix. While these findings are promising for the quinazoline class of compounds, specific studies on the anti-biofilm activity and mechanisms of this compound are required to determine its potential in this area.

Table 2: Anti-biofilm Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Organism | Activity |

| 2-aminoquinazoline derivatives | Mycobacterium smegmatis | Biofilm inhibition rsc.org |

| 4(3H)-quinazolinonyl aminopyrimidine derivatives (e.g., 5h, 5j, 5k) | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 values of 20.7-22.4 μM for biofilm inhibition nih.gov |

| Quinazoline derivative (PH100) | Candida albicans, C. tropicalis, C. parapsilosis | Active against biofilms nih.gov |

| N2, N4-disubstituted quinazoline analogues | Acinetobacter baumannii | Eradicated 90% of cells within a biofilm nih.gov |

This table showcases the anti-biofilm potential of the broader quinazoline chemical family, as direct data for this compound is not available.

Advanced Research Applications and Methodological Contributions

Development of 6-Ethoxyquinazoline-2,4-diol as Chemical Probes for Biological Systems

Small-molecule chemical probes are essential tools for dissecting intricate biological signaling pathways and for the initial validation of new drug targets. researchgate.netnih.gov A chemical probe should ideally possess high potency for its intended target, selectivity over other related proteins, and demonstrate activity in cellular systems. nih.gov The development of this compound as a chemical probe would be aimed at leveraging its quinazoline-2,4-dione core, a scaffold known to interact with various biological targets, including enzymes and receptors. researchgate.netevitachem.com

The design of this compound as a chemical probe would involve iterative cycles of synthesis and biological evaluation to optimize its affinity and selectivity for a specific protein of interest. The ethoxy group at the 6-position can be systematically varied to explore structure-activity relationships and to fine-tune the compound's properties. The ultimate goal is to produce a highly potent and selective molecule that can be used to interrogate the function of a particular protein in its native biological context. researchgate.netnih.gov The utility of such a probe would be in its ability to provide a clear link between the inhibition of a specific target and the resulting cellular phenotype. nih.gov

Table 1: Illustrative Properties for a Hypothetical this compound-based Chemical Probe

| Parameter | Desired Value | Rationale |

| Primary Target Affinity (IC₅₀) | < 100 nM | Ensures high potency for the intended biological target. nih.gov |

| Selectivity (vs. related targets) | > 10-fold | Minimizes off-target effects, ensuring that the observed biological response is due to the intended target modulation. nih.gov |

| Cellular Potency (EC₅₀) | < 1 µM | Demonstrates the ability of the probe to engage its target within a cellular environment. |

| Solubility | > 50 µM | Adequate solubility is crucial for biological assays and to avoid false-positive results. |

Integration into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large collections of chemical compounds for their activity against a biological target. agilent.comsci-hub.se Compound libraries for HTS are designed to be structurally diverse to maximize the chances of identifying "hits"—compounds that modulate the activity of the target protein. enamine.netox.ac.uk

The inclusion of this compound and its analogs in HTS libraries would be highly valuable. The quinazoline (B50416) scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. nih.gov By incorporating derivatives of this compound with variations at different positions of the quinazoline ring, a focused library can be created. This library could then be screened against a wide array of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel protein-ligand interactions. evitachem.comsci-hub.se The identification of hits from such a screen serves as the starting point for more extensive medicinal chemistry efforts to develop new therapeutic agents or chemical probes. researchgate.net

Table 2: Example of a Focused HTS Library Based on the this compound Scaffold

| Compound ID | R1-Substituent | R2-Substituent | R3-Substituent |

| EQD-001 | H | H | H |

| EQD-002 | Methyl | H | H |

| EQD-003 | H | Phenyl | H |

| EQD-004 | H | H | Benzyl |

Use in Co-crystallography Studies for Protein-Ligand Complex Elucidation

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govnih.gov Co-crystallization, where a protein is crystallized in the presence of a ligand, is a key method for understanding the precise binding mode of a small molecule to its protein target. nih.gov

This compound, as a potential ligand for various proteins, could be utilized in co-crystallography studies. Obtaining a high-resolution crystal structure of this compound bound to its target protein would provide invaluable information for structure-based drug design. nih.gov This structural data would reveal the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and the presence of any water-mediated hydrogen bonds. Such detailed knowledge allows for the rational design of more potent and selective analogs by modifying the chemical structure of this compound to enhance its interactions with the target protein.

Table 3: Hypothetical Co-crystallization Experimental Parameters for a this compound-Protein Complex

| Parameter | Condition | Purpose |

| Protein Concentration | 5-10 mg/mL | Optimal for crystal formation. |

| Ligand Concentration | 1-5 mM (in excess) | To ensure saturation of the protein's binding site. nih.gov |

| Crystallization Method | Vapor Diffusion (Sitting or Hanging Drop) | A common and effective method for protein crystallization. nih.gov |

| Temperature | 4-20 °C | To control the rate of crystal growth. |

Methodology Development in Quinazoline Chemistry

The synthesis of quinazoline derivatives is an active area of research in organic chemistry, with a continuous effort to develop more efficient, versatile, and environmentally friendly synthetic methods. nih.govopenmedicinalchemistryjournal.comfrontiersin.org The synthesis of this compound itself can contribute to the development of new methodologies in quinazoline chemistry.

The construction of the quinazoline-2,4-dione core typically involves the cyclization of anthranilic acid derivatives with a source of carbonyl. evitachem.com Research into the synthesis of this compound could lead to the discovery of novel catalysts, reaction conditions, or starting materials that improve the yield, purity, and scope of this transformation. For instance, developing a one-pot, multi-component reaction to access this scaffold would be a significant methodological advancement. researchgate.netopenmedicinalchemistryjournal.com Furthermore, the functionalization of the this compound core at various positions could lead to the development of new synthetic strategies for creating a diverse range of quinazoline derivatives for biological screening. mdpi.com These new synthetic methods would be broadly applicable to the synthesis of other related heterocyclic compounds.

Conclusion and Future Directions in 6 Ethoxyquinazoline 2,4 Diol Research

Summary of Key Academic Findings and Contributions

Academic research has primarily identified 6-Ethoxyquinazoline-2,4-diol as a crucial chemical intermediate rather than an end-product with direct biological applications. Its principal contribution lies in its role as a foundational scaffold for the synthesis of more complex and biologically active molecules.

The key documented finding is its use as a starting material in the creation of potent glucose uptake inhibitors. acs.org Specifically, it is a precursor in the synthesis of compounds designed to target glucose transporters (GLUTs), such as GLUT1 and GLUT3. acs.orggoogle.com These transporters are of significant interest in therapeutic areas like oncology and autoimmune diseases, where dysregulated glucose metabolism is a known hallmark. acs.org

The synthesis of this compound itself has been described, for instance, through the reaction of Ethyl 2-amino-5-ethoxybenzoate with urea (B33335) at elevated temperatures. google.com Following its formation, the diol is often chemically modified to create more reactive intermediates. A notable transformation involves its conversion into a dichloro-derivative by reacting it with reagents like phosphorus oxychloride (POCl₃), which then allows for the attachment of various other chemical groups to build a library of potential drug candidates. acs.org

The compound exists in tautomeric forms, primarily as 6-ethoxyquinazoline-2,4(1H,3H)-dione. regulations.gov This structural feature is characteristic of the quinazoline-2,4-diol class and influences its reactivity. regulations.gov

A summary of a key synthetic reaction involving the compound is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Ethyl 2-amino-5-ethoxybenzoate | Urea | Stirred at 180 °C for 4 hours | This compound | google.com |

Unaddressed Research Questions and Hypotheses

Despite its utility as a synthetic building block, this compound remains largely uncharacterized as a standalone chemical entity. This leaves several research questions open for investigation:

Intrinsic Biological Activity: Does this compound possess any inherent biological or pharmacological activity? While it is a precursor to active molecules, its own potential to interact with biological targets has not been thoroughly explored. It could be hypothesized that it may have weak inhibitory effects on certain enzymes or receptors, which are potentiated upon further derivatization.

Metabolic Profile: Could this compound be a metabolite of more complex quinazoline-based drugs? The quinazoline-2,4-diol moiety is a known metabolic product of certain compounds. regulations.gov Investigating whether drugs containing a 6-ethoxyquinazoline (B11915322) structure are metabolized to this diol in biological systems is a valid and unaddressed question.

Physicochemical Properties: A comprehensive profile of its physicochemical properties, such as its exact solubility in various solvents, pKa values, and crystal structure, is not readily available in the literature. Such data would be invaluable for optimizing its use in synthetic chemistry and for computational modeling studies.

Toxicity Profile: There is no public data on the cytotoxicity or general toxicity of this compound. A baseline understanding of its safety profile would be crucial if it were to be considered for any application beyond a contained laboratory intermediate.

Potential for Further Mechanistic Studies and Derivative Design

The structure of this compound presents significant opportunities for both mechanistic studies and the design of novel derivatives.

Mechanistic Studies: The compound serves as an excellent platform for studying the mechanisms of quinazoline-ring reactions. The diol functional groups are key reactive sites. For example, studying the kinetics and regioselectivity of chlorination at the 2- and 4-positions can provide fundamental insights applicable to the synthesis of a wide range of quinazoline-based compounds. acs.orgthieme-connect.de Understanding these reaction mechanisms in detail can lead to more efficient and controlled syntheses.

Derivative Design: this compound is a versatile scaffold for creating diverse chemical libraries. The core structure can be modified at several positions to explore structure-activity relationships (SAR):

Positions 2 and 4: The hydroxyl groups can be converted to other functionalities, such as chlorides, which are then readily displaced by nucleophiles like amines or alcohols. evitachem.com This allows for the introduction of a vast array of side chains to probe interactions with biological targets.

Position 6: The ethoxy group influences the electronic properties and solubility of the molecule. This group could be varied (e.g., replaced with other alkoxy groups, alkyl groups, or halogens) to fine-tune the properties of the final derivatives.

N1 and N3 Positions: The nitrogen atoms within the quinazoline (B50416) ring can also be sites for substitution, leading to further structural diversity and modulation of biological activity.

The potential for derivative design is underscored by its successful use in creating GLUT inhibitors, demonstrating that this core structure can be effectively elaborated to produce potent and selective molecules. acs.orggoogle.com

Role of this compound in Advancing Fundamental Chemical Biology

The primary role of this compound in advancing fundamental chemical biology is as an enabling tool. Its contribution is not through direct interaction with biological systems but by providing the chemical foundation for the creation of sophisticated molecular probes.

Chemical biology relies on small molecules to perturb and study biological pathways. By serving as a readily accessible intermediate for glucose uptake inhibitors, this compound has facilitated the development of compounds used to investigate the roles of GLUT1 and GLUT3 in health and disease. acs.orggoogle.com These inhibitors can be used to:

Elucidate the specific roles of glucose transport in cancer cell proliferation and survival. acs.org

Study the metabolic requirements of activated immune cells, which are often highly glycolytic. google.com

Explore the potential of targeting glucose metabolism as a therapeutic strategy in various diseases. google.com

In this context, this compound is a critical, albeit behind-the-scenes, player. It empowers chemists to build the specific tools that biologists need to ask fundamental questions about cellular processes. Its value lies in the potential of the molecules it helps create, making it a foundational component in the toolbox for interrogating the complex biology of cellular metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products